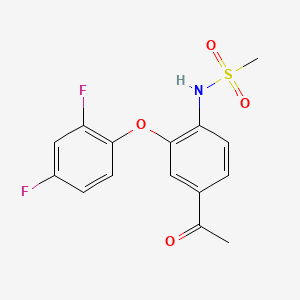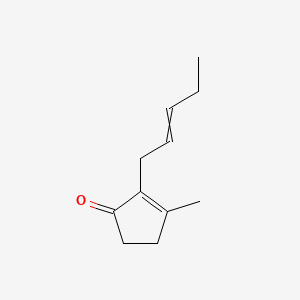
ジャスモン
概要
説明
ジャスモンは、ジャスミン花の油の揮発性成分である有機化合物です。無色から淡黄色の液体で、シス-ジャスモンとトランス-ジャスモンの2つの異性体形で存在します。 天然抽出物はシス型のみを含み、合成材料は多くの場合、両方の型の混合物を含んでいます 。ジャスモンは、その心地よい香りのため、香水業界で広く使用されています。
科学的研究の応用
Jasmone has a wide range of applications in scientific research:
作用機序
ジャスモンは、さまざまなメカニズムを通じてその効果を発揮します。
植物防御: ジャスモンは、防御分子の産生につながるシグナル伝達経路を活性化することにより、植物の防御応答に関与しています.
AhR アンタゴニズム: ジャスモンは、アリール炭化水素受容体のアロステリックアンタゴニストとして作用し、さまざまなアゴニストによるこの受容体の活性化を阻害します.
類似の化合物との比較
ジャスモンは、多くの場合、以下のような類似の化合物と比較されます。
ジャスモン酸: 両方の化合物は、同じ生合成経路から派生し、植物防御において類似の役割を果たします.
メチルジャスモン酸: 構造と機能は似ていますが、メチルジャスモン酸はより揮発性が高く、異なる用途に使用されます.
類似の化合物のリスト
- ジャスモン酸
- メチルジャスモン酸
- ジヒドロジャスモン
- カルボン
ジャスモンのユニークな特性と幅広い用途は、香水から農業、科学研究まで、さまざまな分野で貴重な化合物となっています。
生化学分析
Biochemical Properties
Jasmone plays a pivotal role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes involved in the biosynthesis of jasmone is jasmone hydroxylase, which catalyzes the conversion of jasmone to its hydroxylated derivatives . Jasmone also interacts with proteins such as the COI1-JAZ co-receptor complex, which is essential for jasmonate signaling . These interactions are crucial for the activation and repression of transcription factors that regulate gene expression in response to environmental stimuli.
Cellular Effects
Jasmone influences various cellular processes and functions. It plays a significant role in cell signaling pathways, particularly those involved in plant defense responses. Jasmone activates the jasmonate signaling pathway, leading to the expression of defense-related genes . This activation enhances the plant’s ability to resist insect attacks and pathogen infections. Additionally, jasmone affects cellular metabolism by modulating the production of secondary metabolites, which are essential for plant defense and adaptation to environmental stresses .
Molecular Mechanism
The molecular mechanism of jasmone involves its interaction with specific biomolecules and the subsequent activation of signaling pathways. Jasmone binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors . This degradation releases transcription factors that activate the expression of jasmonate-responsive genes. Jasmone also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways . These molecular interactions are critical for the regulation of gene expression and the plant’s adaptive responses to environmental challenges.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of jasmone can vary over time. Jasmone is relatively stable under standard conditions, but its stability can be influenced by factors such as light, temperature, and pH. Over time, jasmone may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that jasmone can have sustained effects on cellular function, particularly in enhancing plant defense mechanisms and promoting stress tolerance . These temporal effects are important for understanding the long-term impact of jasmone on plant physiology.
Dosage Effects in Animal Models
The effects of jasmone can vary with different dosages in animal models. At low doses, jasmone has been shown to have beneficial effects, such as enhancing stress tolerance and promoting growth . At high doses, jasmone can exhibit toxic or adverse effects, including inhibition of growth and development . These dosage-dependent effects are crucial for determining the optimal concentration of jasmone for various applications, including its use as a biopesticide or plant growth regulator.
Metabolic Pathways
Jasmone is involved in several metabolic pathways, particularly those related to lipid metabolism. It is synthesized from α-linolenic acid through the lipoxygenase pathway . Jasmone interacts with enzymes such as jasmone hydroxylase, which catalyzes its conversion to hydroxylated derivatives . These metabolic pathways are essential for the production and regulation of jasmone and its derivatives, which play critical roles in plant defense and adaptation to environmental stresses.
Transport and Distribution
Jasmone is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, chloroplasts, and vacuoles . The transport and distribution of jasmone are essential for its biological activity, as it needs to reach specific target sites to exert its effects. Additionally, jasmone can accumulate in certain tissues, such as leaves and flowers, where it plays a role in defense and signaling .
Subcellular Localization
The subcellular localization of jasmone is critical for its activity and function. Jasmone can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, jasmone can be localized in chloroplasts, where it is involved in the biosynthesis of secondary metabolites and the regulation of photosynthesis . The subcellular localization of jasmone is essential for its role in plant defense and adaptation to environmental stresses.
準備方法
合成ルートと反応条件
ジャスモンは、いくつかの方法によって合成することができます。一般的な方法の1つは、(2’)-ヘプト-4-エン酸とビニルマグネシウムブロミドを反応させて(Z)-ウンデカ-1,8-ジエン-5-オンを生成することです。 この中間体は、次に(Z)-ウンデカ-8-エン-2,5-ジオンに酸化され、アルカリ環化によりジャスモンが生成されます 。 別の方法は、ジャスモン酸を脱炭酸によりジャスモンに変換することです .
工業的生産方法
工業的な設定では、ジャスモンは多くの場合、ジャスミン精油の抽出によって製造され、その後、化合物を分離するための精製プロセスが行われます。ジャスモンの合成生産は、実験室の方法と同様のステップを踏みますが、より大規模に行われ、より高い収率と純度が確保されます。
化学反応の分析
反応の種類
ジャスモンは、以下を含むさまざまな化学反応を起こします。
酸化: ジャスモンは酸化されて、ジャスモロンを生成することができます。ジャスモロンは、ピレスロイド系殺虫剤の合成における重要な中間体です.
一般的な試薬と条件
生成される主な生成物
ジャスモロン: 酸化によって生成され、ピレスロイド系合成に使用されます.
ジヒドロジャスモン: 還元によって生成され、香料用途に使用されます.
さまざまな誘導体: 置換反応によって生成され、さまざまな工業用途に使用されます.
科学研究への応用
ジャスモンは、科学研究において幅広い用途があります。
類似化合物との比較
Jasmone is often compared with other similar compounds, such as:
Jasmonic Acid: Both compounds are derived from the same biosynthetic pathway and have similar roles in plant defense.
Methyl Jasmonate: Similar in structure and function, but methyl jasmonate is more volatile and used in different applications.
List of Similar Compounds
- Jasmonic Acid
- Methyl Jasmonate
- Dihydrojasmone
- Carvone
Jasmone’s unique properties and wide range of applications make it a valuable compound in various fields, from perfumery to agriculture and scientific research.
特性
IUPAC Name |
3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLSXPIVAXONDL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1=C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047092 | |
| Record name | cis-Jasmone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellowish to straw-coloured oily liquid; odour of jasmine | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285 °C, 134.00 to 135.00 °C. @ 12.00 mm Hg | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
107 °C (225 °F) - closed cup | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ether, carbon tetrachloride, lignin, 1514 mg/L @ 20 °C (exp), slightly soluble in water; soluble in ether, Miscible at room temperature (in ethanol) | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9437 g/cu cm at 22 °C, 0.934-0.950 | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Oil, Yellow oil, Pale yellow, viscous liquid | |
CAS No. |
488-10-8 | |
| Record name | Jasmone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-penten-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Jasmone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pent-2-enylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JASMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4W0G9YUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Jasmone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Jasmone and where is it found?
A: Jasmone is a naturally occurring organic compound that belongs to the jasmonate class. It is a major contributor to the characteristic aroma of jasmine flowers and is also found in various other plants, often in trace amounts. [, , , , , ]
Q2: What is the molecular structure and formula of Jasmone?
A: Jasmone is a cyclopentenone derivative with a molecular formula of C11H16O. Its structure consists of a 2-pentenyl side chain attached to a 3-methyl-2-cyclopenten-1-one ring. The naturally occurring form is the (Z)-isomer, commonly referred to as cis-jasmone. [, , , , , ]
Q3: What are the key spectroscopic characteristics of Jasmone?
A: Jasmone can be characterized by its infrared (IR) spectrum, which exhibits absorption bands at specific wavenumbers, indicating the presence of functional groups like carbonyl (C=O) and alkene (C=C) bonds. [, ]
Q4: How does Jasmone interact with biological systems at the molecular level?
A: Jasmone can interact with proteins, specifically enzymes, affecting their activity. For instance, it has been shown to bind to and modulate the activity of the Calcium Adenosine Triphosphatase (Ca2+-ATPase), an enzyme crucial for calcium ion transport in muscle cells. [, ]
Q5: What are the downstream effects of Jasmone's interaction with the Ca2+-ATPase?
A: Jasmone's interaction with the Ca2+-ATPase leads to an increase in its activity. This interaction influences specific steps within the enzyme's catalytic cycle, such as increasing the rate of dephosphorylation and calcium ion dissociation from the phosphorylated enzyme. Notably, Jasmone's effects differ from those of other hydrophobic molecules, suggesting a distinct mechanism of action. []
Q6: Does Jasmone affect the structure of the Ca2+-ATPase?
A: While Jasmone impacts the activity of the Ca2+-ATPase, it does not seem to alter the enzyme's fundamental structure. Studies reveal that Jasmone does not affect the enzyme's equilibrium constant for the transition between its E1 and E2 states, nor does it influence calcium ion binding. []
Q7: What is the significance of Jasmone's interaction with the Ca2+-ATPase?
A: Jasmone's ability to modulate Ca2+-ATPase activity suggests a potential role in regulating cellular calcium ion concentrations. This regulation is essential for various physiological processes, including muscle contraction and relaxation. Further research is needed to fully understand the implications of this interaction. [, ]
Q8: Does Jasmone interact with other biological targets?
A: Yes, Jasmone has been identified as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). []
Q9: What are the downstream consequences of Jasmone's interaction with AhR?
A: Jasmone's antagonism of the AhR disrupts downstream signaling events, preventing the formation of the AhR:ARNT complex and hindering the enrichment of the CYP1A1 promoter. This disruption ultimately leads to the inhibition of CYP1A1 expression, a key enzyme involved in xenobiotic metabolism. []
Q10: What is the significance of Jasmone's interaction with the AhR?
A: The AhR is a crucial regulator of xenobiotic metabolism, immune responses, and cellular differentiation. Jasmone's ability to modulate its activity, particularly in a ligand-selective manner, highlights its potential as a therapeutic agent for conditions where AhR dysregulation plays a role. []
Q11: Does Jasmone play a role in plant defense mechanisms?
A: Yes, Jasmone, particularly cis-jasmone, is recognized as a vital signaling molecule in plant defense systems. Upon release, it can trigger various defense responses within the plant, enhancing its resistance to insect pests and pathogens. [, , , , , , , ]
Q12: How does Jasmone contribute to plant defense against insects?
A: Jasmone can directly repel certain insect pests, like aphids. It achieves this by interfering with their olfactory systems, making the plant less appealing as a host. Studies demonstrate that Jasmone can disrupt aphid probing behavior, making it difficult for them to feed. [, , , , ]
Q13: Can Jasmone indirectly contribute to plant defense against insects?
A: Indeed, Jasmone can indirectly enhance plant defense by attracting natural enemies of insect pests. For instance, it can attract parasitoid wasps, which then parasitize and control aphid populations. This indirect mechanism provides a sustainable approach to pest management. [, , , , , ]
Q14: How does Jasmone affect the behavior of beneficial insects like parasitoids?
A: Jasmone can act as an attractant for certain parasitoids, guiding them towards infested plants. Studies reveal that parasitoids, such as Aphidius ervi, show a preference for plants treated with Jasmone. They spend more time foraging on these plants, increasing the likelihood of finding and parasitizing their aphid prey. [, , , ]
Q15: Does Jasmone directly impact the growth and development of insects?
A: While Jasmone primarily acts as a repellent or attractant, some studies suggest it might indirectly influence insect development. For example, treating plants with Jasmone may lead to changes in plant quality, potentially impacting the growth rate of feeding insects. [, , , ]
Q16: How does Jasmone's structure relate to its biological activity?
A: The structure of Jasmone, particularly the presence and configuration of double bonds, plays a crucial role in its biological activity. Modifications to the cyclopentenone ring or the pentenyl side chain can significantly impact its efficacy as a plant defense activator, insect repellent, or fragrance compound. [, , ]
Q17: How does the saturation of the pentenyl side chain affect Jasmone's activity?
A: Saturating the pentenyl side chain of Jasmone can alter its interaction with biological targets. For example, replacing the double bond with a cyclopropane ring can lead to a shift in odor profile, while maintaining some level of biological activity. []
Q18: What is the role of the cyclopentenone ring in Jasmone's activity?
A: The cyclopentenone ring is essential for Jasmone's biological activity. Modifications to this ring, such as introducing a cyclopropane moiety, can significantly impact its odor characteristics and potentially affect its interaction with biological targets. []
Q19: How do structural modifications impact Jasmone's applications?
A: Understanding the structure-activity relationship of Jasmone is crucial for developing effective pest control strategies or modifying its fragrance profile for commercial applications. By tailoring the structure, researchers can enhance specific properties while minimizing potential drawbacks. []
Q20: What are the potential applications of Jasmone in agriculture?
A: Jasmone holds promise as a natural and sustainable alternative to conventional pesticides. Its ability to repel insect pests, attract their natural enemies, and potentially induce plant defense mechanisms makes it an attractive candidate for integrated pest management programs. [, , , , ]
Q21: Can Jasmone be integrated with other pest control methods?
A: Yes, Jasmone can be combined with other pest management strategies, such as the use of beneficial insects or biopesticides, to create a more robust and sustainable approach to crop protection. [, ]
Q22: Are there any challenges associated with using Jasmone in agriculture?
A: Despite its potential, challenges remain in implementing Jasmone-based pest control strategies. These challenges include optimizing application methods, understanding its potential impact on non-target organisms, and ensuring its cost-effectiveness for farmers. [, ]
Q23: What is the future direction of research on Jasmone in agriculture?
A: Future research on Jasmone will likely focus on optimizing its application in agricultural settings. This includes developing more effective formulations, exploring its use in combination with other pest control methods, and fully understanding its impact on different ecosystems. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


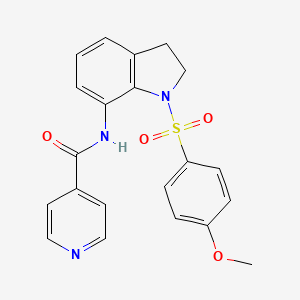
![N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide](/img/structure/B1672719.png)
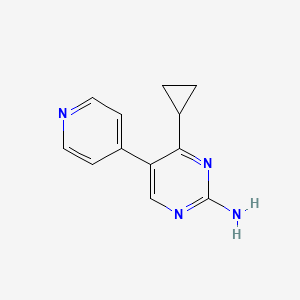
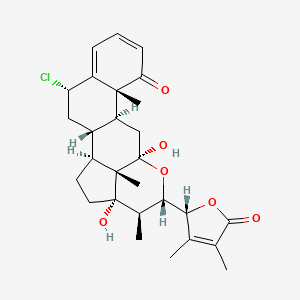

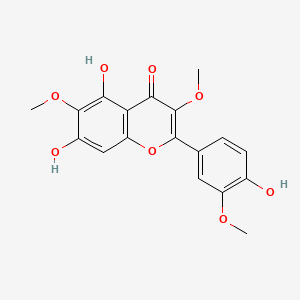

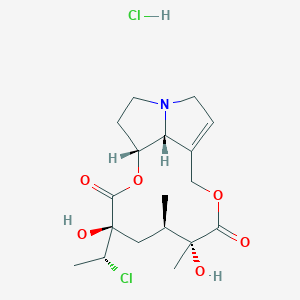
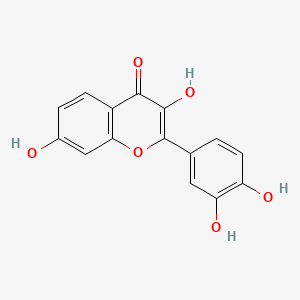
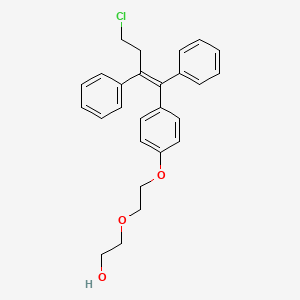

![N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1672737.png)
